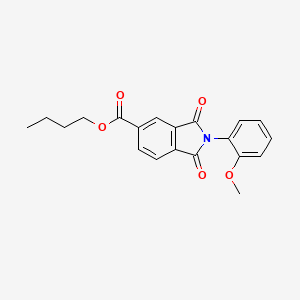

![molecular formula C20H14ClFN4O B11703432 6-Amino-4-(2-chloro-6-fluorophenyl)-3-methyl-1-phenyl-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile](/img/structure/B11703432.png)

6-Amino-4-(2-chloro-6-fluorophenyl)-3-methyl-1-phenyl-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

6-アミノ-4-(2-クロロ-6-フルオロフェニル)-3-メチル-1-フェニル-1,4-ジヒドロピラノ[2,3-c]ピラゾール-5-カルボニトリルは、ピラゾール環とピラノ環が縮合したユニークな構造を持つ複雑な有機化合物です。

合成方法

6-アミノ-4-(2-クロロ-6-フルオロフェニル)-3-メチル-1-フェニル-1,4-ジヒドロピラノ[2,3-c]ピラゾール-5-カルボニトリルの合成は、通常、複数段階の反応を伴います。一般的な合成経路には、適切なアルデヒドとヒドラジン誘導体の縮合、それに続く環化とニトリル形成が含まれます。 反応条件は、多くの場合、エタノールやテトラヒドロフランなどの溶媒と、ナトリウムエトキシドやピペリジンなどの触媒を使用します 。工業生産方法では、同様の工程を踏む場合がありますが、大規模合成向けに最適化されており、より高い収率と純度が保証されています。

準備方法

The synthesis of 6-Amino-4-(2-chloro-6-fluorophenyl)-3-methyl-1-phenyl-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile typically involves multi-step reactions. One common synthetic route includes the condensation of appropriate aldehydes with hydrazine derivatives, followed by cyclization and nitrile formation. The reaction conditions often involve the use of solvents like ethanol or tetrahydrofuran, and catalysts such as sodium ethoxide or piperidine . Industrial production methods may involve similar steps but are optimized for large-scale synthesis, ensuring higher yields and purity.

化学反応の分析

科学的研究の応用

6-アミノ-4-(2-クロロ-6-フルオロフェニル)-3-メチル-1-フェニル-1,4-ジヒドロピラノ[2,3-c]ピラゾール-5-カルボニトリルは、いくつかの科学研究に応用されています。

化学: より複雑な分子の合成のためのビルディングブロックとして使用されます。

生物学: 抗菌作用や抗癌作用など、潜在的な生物活性について研究されています。

医学: さまざまな疾患の治療薬としての可能性を探るための研究が進められています。

作用機序

この化合物の作用機序は、特定の分子標的や経路との相互作用を伴います。酵素や受容体に結合してその活性を変化させることで、さまざまな生物学的効果をもたらします。 具体的な分子標的や経路は、使用される特定の用途やコンテキストによって異なる場合があります .

類似化合物との比較

6-アミノ-4-(2-クロロ-6-フルオロフェニル)-3-メチル-1-フェニル-1,4-ジヒドロピラノ[2,3-c]ピラゾール-5-カルボニトリルに類似した化合物には、他のピラゾール誘導体やピラノ誘導体があります。これらの化合物は構造的に類似していますが、官能基や全体的な性質が異なる場合があります。 この化合物のユニークさは、特定の官能基の組み合わせと、そこから生じる生物学的および化学的性質にあります .

特性

分子式 |

C20H14ClFN4O |

|---|---|

分子量 |

380.8 g/mol |

IUPAC名 |

6-amino-4-(2-chloro-6-fluorophenyl)-3-methyl-1-phenyl-4H-pyrano[2,3-c]pyrazole-5-carbonitrile |

InChI |

InChI=1S/C20H14ClFN4O/c1-11-16-17(18-14(21)8-5-9-15(18)22)13(10-23)19(24)27-20(16)26(25-11)12-6-3-2-4-7-12/h2-9,17H,24H2,1H3 |

InChIキー |

HYSYIEBXNYPOJN-UHFFFAOYSA-N |

正規SMILES |

CC1=NN(C2=C1C(C(=C(O2)N)C#N)C3=C(C=CC=C3Cl)F)C4=CC=CC=C4 |

製品の起源 |

United States |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N'-[(1E,2E)-3-(1-acetyl-1H-indol-3-yl)prop-2-en-1-ylidene]-2-cyanoacetohydrazide](/img/structure/B11703364.png)

![methyl 2-[3-(1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl)propanamido]benzoate](/img/structure/B11703370.png)

![N-{[(5Z)-3-Ethyl-4-oxo-2-sulfanylidene-1,3-oxazolidin-5-ylidene]methyl}-N-phenylacetamide](/img/structure/B11703371.png)

![N-[4-(2,4-Dinitro-phenylamino)-phenyl]-4,N-dimethyl-benzenesulfonamide](/img/structure/B11703399.png)

![Spiro[2H-1-benzopyran-2,2'-[2H]indole], 1',3'-dihydro-1',3',3'-trimethyl-6,8-dinitro-](/img/structure/B11703408.png)

![N-{2-[5-(4-Bromo-phenyl)-furan-2-yl]-1-methylcarbamoyl-vinyl}-benzamide](/img/structure/B11703415.png)

![N'-[(1E)-(2-methoxyphenyl)methylene]-1,1'-biphenyl-4-carbohydrazide](/img/structure/B11703424.png)

![Ethyl ({[(4-chlorophenyl)amino]carbonyl}oxy)ethylcarbamate](/img/structure/B11703427.png)

![(2E)-N-(4-chlorophenyl)-2-[(4-methylphenyl)formamido]-3-(3-nitrophenyl)prop-2-enamide](/img/structure/B11703433.png)

![(5Z)-5-(4-methoxybenzylidene)-3-[3-oxo-3-(10H-phenothiazin-10-yl)propyl]-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B11703434.png)